molecular formula C16H14N4O2S B4857165 3-{[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol

3-{[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol

Cat. No. B4857165
M. Wt: 326.4 g/mol
InChI Key: URONEMDQTOZENR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-{[(2-ethyl1benzofuro[3,2-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol” is a complex organic molecule that contains several functional groups and rings, including a benzofuro[3,2-d]pyrimidin-4-yl ring, a pyrazol-5-ol ring, and a thiomethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures and functional groups. The benzofuro[3,2-d]pyrimidin-4-yl ring and the pyrazol-5-ol ring are aromatic, which means they are planar and have a conjugated system of pi electrons .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The thiomethyl group might be susceptible to oxidation, and the pyrazol-5-ol ring might undergo reactions at the hydroxyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. As a complex organic molecule, it would likely be a solid at room temperature. Its solubility in different solvents would depend on the polarity of the molecule .

Mechanism of Action

The mechanism of action of 3-{[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol involves the inhibition of various signaling pathways such as the PI3K/Akt/mTOR pathway and the NF-κB pathway. This leads to the induction of apoptosis, cell cycle arrest, and inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth. In neurons, it protects against oxidative stress and prevents neurodegeneration. In inflammation, it reduces the production of pro-inflammatory cytokines, leading to a reduction in inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using 3-{[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol in lab experiments include its high purity and good yields. However, its limitations include its limited solubility in water, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of 3-{[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol. One direction is to explore its potential applications in other fields such as cardiovascular disease and diabetes. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Additionally, the development of analogs of this compound may lead to the discovery of more potent and selective compounds.

Scientific Research Applications

3-{[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol has been studied for its potential applications in various fields such as cancer research, neuroprotection, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neuroprotection, it has been reported to protect neurons from oxidative stress and prevent neurodegeneration. In inflammation, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

5-[(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanylmethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-2-12-17-14-10-5-3-4-6-11(10)22-15(14)16(18-12)23-8-9-7-13(21)20-19-9/h3-7H,2,8H2,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URONEMDQTOZENR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)SCC3=CC(=O)NN3)OC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-{[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol
Reactant of Route 2
3-{[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol
Reactant of Route 3
Reactant of Route 3
3-{[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol
Reactant of Route 4
3-{[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol
Reactant of Route 5
3-{[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol
Reactant of Route 6
3-{[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]methyl}-1H-pyrazol-5-ol

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